molecular formula C11H9BrS B024983 3-[4-(Bromomethyl)phenyl]thiophene CAS No. 108912-09-0

3-[4-(Bromomethyl)phenyl]thiophene

Cat. No. B024983
Key on ui cas rn: 108912-09-0
M. Wt: 253.16 g/mol
InChI Key: CCUJJVAQFMGIJO-UHFFFAOYSA-N
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Patent
US05780498

Procedure details

To a solution of 4-(3-thienyl)toluene (3.56 g, 20.5 mmol) in carbon tetrachloride (100 ml) is added N-bromosuccinimide (3.64 g, 20.5 mol) and benzoyl peroxide (80 mg, 3.3 mmol). The reaction mixture is heated at reflux for 24 hrs. and concentrated in vacuo. The reaction mixture is recrystallized from ethanol to afford 4-(3-thienyl)benzyl bromide.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=2)=[CH:2]1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][Br:13])=[CH:8][CH:7]=2)=[CH:2]1

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
S1C=C(C=C1)C1=CC=C(C=C1)C
Name
Quantity
3.64 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hrs
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The reaction mixture is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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